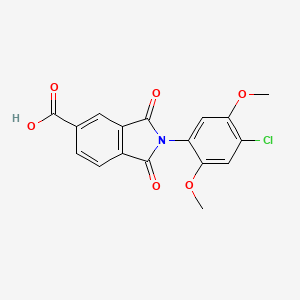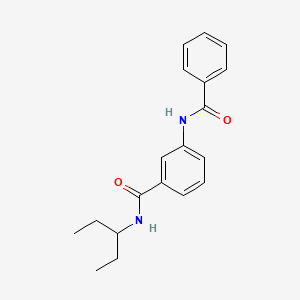
2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CMI-977, is a synthetic compound that has been studied for its potential use as an anti-inflammatory agent. It was first synthesized in the 1990s and has since been the subject of several scientific studies.
Wirkmechanismus
The exact mechanism of action of 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is thought to work by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation in various tissues, including the lungs, joints, and intestines. It has also been shown to reduce the production of reactive oxygen species, which can contribute to inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is that it has been shown to be effective in animal models of inflammation, suggesting that it may have potential as a therapeutic agent. However, its precise mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is its potential use in treating inflammatory bowel disease, which is a chronic condition that affects millions of people worldwide. Other potential applications include its use in treating asthma and rheumatoid arthritis, as well as its use as a tool for studying the mechanisms of inflammation in various tissues. Further research is needed to fully explore the potential of this compound and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with malonic acid and subsequent cyclization to form the isoindoline ring. The resulting compound is then further modified to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied for its potential use in treating a variety of inflammatory conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease. It has been shown to have anti-inflammatory effects in animal models and has also been tested in clinical trials.
Eigenschaften
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO6/c1-24-13-7-12(14(25-2)6-11(13)18)19-15(20)9-4-3-8(17(22)23)5-10(9)16(19)21/h3-7H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBLGNDYZZMVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)
![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)
![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)

![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)


![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)
